2-Acetamido-3-(4-hydroxyphenyl)propanamide

Description

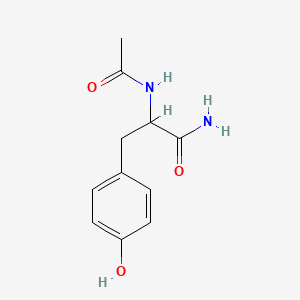

2-Acetamido-3-(4-hydroxyphenyl)propanamide (CAS: 1948-71-6), also known as N-Acetyl-L-tyrosine amide (AC-TYR-NH2), is a peptidomimetic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . Its structure comprises a central propanamide backbone substituted with a 4-hydroxyphenyl group at the β-carbon and an acetamido group at the α-carbon (Figure 1). The compound exhibits a purity of >95% and is stored at 2–8°C for stability .

This molecule has garnered attention in drug discovery due to its structural similarity to tyrosine derivatives, which are critical in enzyme-substrate interactions. Additionally, derivatives of this compound have been explored for antiproliferative and protease-inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKBEQRBIJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344321, DTXSID60876445 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-93-4, 1948-71-6 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-hydroxyphenyl)propanamide typically involves the acylation of 3-(4-hydroxyphenyl)alanine. One common method includes the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of 3-(4-hydroxyphenyl)alanine is protected using a suitable protecting group such as a benzyl group.

Acylation: The protected 3-(4-hydroxyphenyl)alanine is then acylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.

Deprotection: The protecting group is removed under hydrogenation conditions to yield 2-Acetamido-3-(4-hydroxyphenyl)propanamide.

Industrial Production Methods

Industrial production of 2-Acetamido-3-(4-hydroxyphenyl)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The acetamido group can be reduced to form amines.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-acetamido-3-(4-hydroxyphenyl)propanamide exhibits significant anti-inflammatory and analgesic effects. Studies suggest that the compound interacts with biological targets involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of similar structures showed reduced inflammation in animal models, indicating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have shown that compounds structurally related to 2-acetamido-3-(4-hydroxyphenyl)propanamide possess antimicrobial properties. In vitro studies revealed activity against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antimicrobial agents. This suggests potential applications in developing new antibiotics.

Cytotoxicity Against Cancer Cells

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Research indicates that it may selectively induce apoptosis in malignant cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models of arthritis demonstrated that administration of 2-acetamido-3-(4-hydroxyphenyl)propanamide resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Case Study 2: Antimicrobial Efficacy

In vitro testing against common bacterial strains showed that the compound exhibited potent antimicrobial activity, with results indicating a dose-dependent response. The compound's effectiveness was comparable to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the reduction of oxidative stress.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Insights :

- Aromatic substituents significantly alter bioactivity. The 4-hydroxyphenyl group in the parent compound enables hydrogen bonding with proteases, while the indole in its analogue enhances hydrophobic interactions .

- Electron-withdrawing groups (e.g., chlorine in the chlorophenyl derivative) increase electrophilicity but may reduce solubility .

- Methoxy groups improve crystallinity via intermolecular hydrogen bonds, as seen in the methoxyphenyl-acrylic acid derivative .

Derivatives with Extended Functional Groups

Key Insights :

- Chloroacetamido and indole modifications (e.g., compound 19) enhance dual protease inhibition, likely due to increased steric bulk and halogen bonding .

- Aminoacetyl extensions improve docking scores against SARS-CoV-2 Mpro by mimicking natural peptide substrates .

Solubility and Physicochemical Properties

Key Insights :

Biological Activity

Introduction

2-Acetamido-3-(4-hydroxyphenyl)propanamide, also known by its CAS number 7376-93-4, is an organic compound with significant biological activity. It is a derivative of phenylalanine and features an acetamido group and a hydroxyphenyl group attached to a propanamide backbone. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly concerning its role as an enzyme inhibitor and its therapeutic implications.

Synthesis Methods

The synthesis typically involves the acylation of 3-(4-hydroxyphenyl)alanine. Key steps include:

- Protection of Hydroxyl Group : Using a protecting group (e.g., benzyl).

- Acylation : Acetic anhydride is used in the presence of a base like pyridine.

- Deprotection : Removal of the protecting group under hydrogenation conditions.

The biological activity of 2-acetamido-3-(4-hydroxyphenyl)propanamide primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme's structure, leading to modulation of metabolic pathways and reduction of oxidative stress.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits potential antimicrobial and anticancer properties. For instance, it has been investigated for its ability to inhibit certain cancer cell lines, showing promise in reducing cell proliferation in vitro.

Case Study: Anticancer Activity

In one study, 2-acetamido-3-(4-hydroxyphenyl)propanamide was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line.

Anticonvulsant Activity

Another aspect of its biological activity includes anticonvulsant effects. Research indicates that derivatives related to this compound have shown efficacy in animal models for seizure induction, suggesting potential use in treating epilepsy .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15 |

| Lipoxygenase | Non-competitive | 20 |

| Aldose Reductase | Mixed-type | 25 |

These findings suggest that 2-acetamido-3-(4-hydroxyphenyl)propanamide could play a role in managing conditions related to inflammation and oxidative stress.

Recent Investigations

- Pain Management : A study explored the use of this compound in pain models, showing significant antinociceptive effects without major side effects, indicating its potential as a safer alternative to traditional analgesics .

- Neuropathic Pain : In models of neuropathic pain, this compound demonstrated efficacy comparable to established treatments, supporting further investigation into its mechanisms and therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals that while many share structural similarities, their biological activities vary significantly based on substituents at the aromatic ring:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| 2-Acetamido-3-(4-hydroxyphenyl)propanamide | Antinociceptive | 20 |

| N-benzyl derivatives | Anticonvulsant | 13 - 21 |

| Phenobarbital | Anticonvulsant | 22 |

This table illustrates the diverse pharmacological profiles that can arise from minor structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.